molecular formula C15H13NO2 B3021264 9-ethyl-9H-carbazole-3-carboxylic acid CAS No. 57102-98-4

9-ethyl-9H-carbazole-3-carboxylic acid

Cat. No. B3021264
CAS RN: 57102-98-4
M. Wt: 239.27 g/mol
InChI Key: QZQNANUJNRAGPZ-UHFFFAOYSA-N
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Description

“9-ethyl-9H-carbazole-3-carboxylic acid” is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Derivatives : 9H-Carbazole, including 9-ethyl-9H-carbazole-3-carboxylic acid, has been utilized to prepare heterocyclic derivatives with notable antimicrobial properties. These compounds, such as various esters and β-diketones, have shown significant activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016); (Kadnor, Mhaske, & Shelke, 2018).

  • Cytotoxicity in Cancer Research : Certain derivatives of this compound have been synthesized and assessed for their cytotoxicity against cancer cells. These studies are crucial for developing potential chemotherapeutic agents (Nagarapu et al., 2010).

Optical Properties and Photopolymerization

  • Dyes and Photosensitizers : Carbazole-based compounds, including those with this compound, have been synthesized for use as dyes and photosensitizers. Their optical properties make them suitable for applications in photopolymerization, demonstrating their relevance in material science and technology (Abro et al., 2017).

  • Fluorescent Derivatives for DSSCs : The synthesis of carbazole-containing dyes for use in dye-sensitized solar cells (DSSCs) has been explored. These derivatives exhibit solvatochromism, making them valuable for applications in renewable energy technologies (Gupta et al., 2011).

Crystallographic and Physicochemical Studies

  • Structural Analysis : The crystallographic analysis of this compound derivatives has provided insights into their molecular structure, aiding in the development of more effective compounds for various applications (Kant, Singh, & Agarwal, 2015).

  • Surfactant Studies and Antibacterial Activity : Investigations have been conducted on the use of carbazole derivatives in determining the critical micelle concentrations of surfactants, showcasing their utility in chemical analysis and research. Additionally, these compounds have shown antibacterial activity, further broadening their scope of application (Alsharif et al., 2018).

Safety and Hazards

The compound has been classified as having acute toxicity (oral) and causing serious eye irritation . The safety information includes the following precautionary statements: avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

9-ethylcarbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQNANUJNRAGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284145
Record name 9-Ethyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57102-98-4
Record name 9-Ethyl-9H-carbazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57102-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g of N-ethylcarbazole-3-carboxaldehyde was dissolved in 1 L of acetone, and the solution was added with 70.6 g of potassium permanganate under ice cooling, stirred for 3 hours, then added with 100 mL of methanol and filtered. The filtrate was evaporated under reduced pressure, and the residue was dissolved in aqueous sodium hydrogencarbonate. Then, the solution was made acidic by adding concentrated hydrochloric acid, and the deposited precipitates were collected to obtain 33 g of N-ethylcarbazole-3-carboxylic acid.
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50 g
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1 L
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70.6 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 9-Ethyl-9H-carbazole-3-carbaldehyde (Aldrich, 5.0 g, 22.39 mmol) in acetone (100 ml) at 70° C. under nitrogen was added dropwise a solution of KMnO4 (4.74 g, 30.00 mmol) in H2O (100 ml) slowly over 1 hour. When the reaction was complete the reaction mixture was filtered through celite, the celite pad washed with H2O/acetone, and the filtrate washed with ether. The aqueous layer was then acidified to pH 2 with aqueous HCl, and the white precipitate filtered and dried under vacuum to afford the desired product (4.05 g, 76% yield). MS m/z @ 240 (m+1).
Quantity
5 g
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4.74 g
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100 mL
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100 mL
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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